N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anti-Inflammatory Activity: Thiophene derivatives possess anti-inflammatory properties, which can be valuable in managing inflammatory conditions.
Anti-Psychotic Effects: Certain thiophene-based compounds exhibit anti-psychotic activity, potentially aiding in mental health treatments.
Anti-Cancer Potential: Researchers have explored the anti-cancer effects of thiophene derivatives. These compounds may interfere with cancer cell growth and proliferation.
Kinase Inhibition: Thiophenes can inhibit kinases, which play a crucial role in cellular signaling pathways. Targeting kinases is relevant for cancer therapy.
Anti-Anxiety Properties: Some thiophene derivatives demonstrate anxiolytic effects, suggesting their potential use in anxiety-related disorders.
Estrogen Receptor Modulation: Thiophenes may interact with estrogen receptors, making them relevant in hormone-related conditions.
Material Science
Beyond medicine, thiophenes find applications in material science:
Organic Light-Emitting Diodes (OLEDs): Thiophene-based molecules contribute to the fabrication of OLEDs, which are used in displays and lighting technology .
Corrosion Inhibition: Thiophene derivatives act as corrosion inhibitors for metals, protecting against rust and degradation .
Other Fields
Additional applications include:
Insecticides: Thiophene derivatives have been investigated as potential insecticides .
Liquid Crystals: Amides, including thiophene-containing ones, play a role in liquid crystal formulations .
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects . They have been used in the treatment of various conditions such as inflammation, psychosis, arrhythmia, anxiety, fungal infections, and cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives have been reported to modulate a variety of biochemical pathways, including those involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, and cancer .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile may influence the compound’s bioavailability.
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
The chemical properties of thiophene derivatives, such as their solubility in organic solvents and insolubility in water, may influence their action in different environments .
Future Directions
properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-14(12-5-3-9-18-12)16-11-15(7-1-2-8-15)13-6-4-10-19-13/h3-6,9-10H,1-2,7-8,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUJKHOYYSCAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide |
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